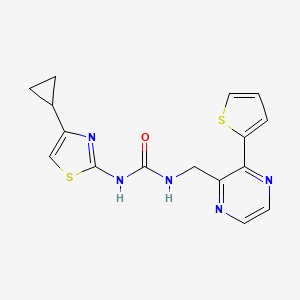![molecular formula C14H19NO B2563050 N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide CAS No. 2305527-90-4](/img/structure/B2563050.png)
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide, also known as AM-2201, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first synthesized in 2008 and has been used in scientific research to study the endocannabinoid system and its effects on the body.
Mecanismo De Acción
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide binds to cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. The binding of this compound to these receptors activates intracellular signaling pathways that lead to a variety of physiological effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are mainly found in immune cells and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain sensitivity, increase appetite, and improve mood. It has also been shown to have anti-inflammatory and anti-cancer properties. However, the exact mechanisms by which this compound produces these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide has several advantages for use in lab experiments. It is a potent and selective agonist of CB1 and CB2 receptors, which allows for the study of the endocannabinoid system in a controlled manner. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, the long-term effects of this compound on the body are not well understood.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide. One area of research is the development of new therapies for cancer treatment based on the anti-cancer properties of this compound. Another area of research is the investigation of the long-term effects of this compound on the body, particularly on the brain and immune system. Additionally, the development of new synthetic cannabinoids based on the structure of this compound may lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 4-methylphenylacetonitrile with cyclohexylmagnesium bromide, followed by a reaction with propargyl bromide and then with propionyl chloride. The final product is obtained through a reaction with propenylamine. The purity of the synthesized compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to cannabinoid receptors CB1 and CB2, which are located in the brain and throughout the body. The compound has been used to investigate the role of the endocannabinoid system in various physiological processes such as pain, appetite, mood, and memory. It has also been used to study the effects of cannabinoids on cancer cells and to develop new therapies for cancer treatment.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-13(15-14(16)5-2)10-12-8-6-11(3)7-9-12/h5-9,13H,2,4,10H2,1,3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAZMPBPNTYPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2562969.png)
![7-Chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B2562972.png)
![N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2562973.png)
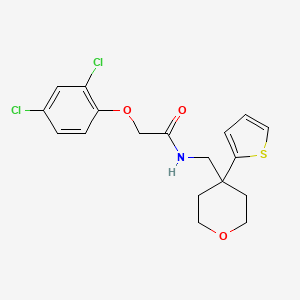

![2-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B2562978.png)
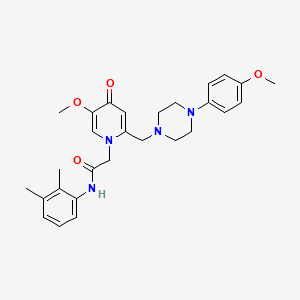

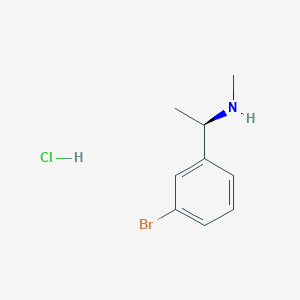
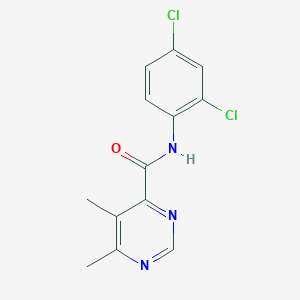
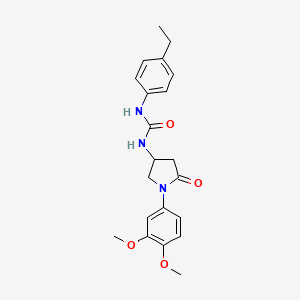

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2562988.png)
